molecular formula C10H15FOS B6177390 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one CAS No. 2715119-92-7

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one

Cat. No. B6177390
CAS RN: 2715119-92-7
M. Wt: 202.3
InChI Key:
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Description

1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one, also known as Fluorosulfurone, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a molecular formula of C9H16FO2S and a molecular weight of 207.25 g/mol. This compound has been found to be a useful tool for studying the structure and function of proteins, as well as for the development of new drugs and other therapeutic agents.

Scientific Research Applications

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has been studied for its potential applications in scientific research. It has been used as a tool for studying the structure and function of proteins, as well as for the development of new drugs and other therapeutic agents. 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has been found to be a useful fluorescent probe for studying protein-protein interactions, as well as for studying the binding of drugs and other small molecules to proteins. It has also been used to study the structure and dynamics of proteins, as well as to study the effects of mutations on protein structure and function.

Mechanism of Action

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has been found to interact with proteins in a number of ways. It binds to the hydrophobic pockets of proteins, which can affect their structure and function. It can also interact with the active sites of proteins, which can lead to changes in the binding of ligands to the protein. 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has also been found to interact with the disulfide bonds of proteins, which can affect their stability and activity.
Biochemical and Physiological Effects
1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has been found to have a number of biochemical and physiological effects. It can affect the structure and function of proteins, as well as the binding of ligands to proteins. It can also affect the activity of enzymes, as well as the folding and stability of proteins. In addition, it has been found to have an effect on the transport of molecules across cell membranes and the metabolism of proteins.

Advantages and Limitations for Lab Experiments

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also a very stable compound, which makes it suitable for use in long-term experiments. However, it is also a relatively weak fluorescent probe, which can limit its sensitivity in certain experiments. Additionally, it can be toxic if used in high concentrations.

Future Directions

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone has a number of potential future applications. It could be used to study the structure and function of proteins in more detail, as well as to develop new drugs and other therapeutic agents. It could also be used to study the effects of mutations on protein structure and function, as well as to study the binding of drugs and other small molecules to proteins. Additionally, it could be used to study the transport of molecules across cell membranes and the metabolism of proteins. Finally, it could be used to study the effects of environmental factors on proteins, such as temperature, pH, and light.

Synthesis Methods

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-oneone is typically synthesized through a method known as the Grignard reaction. This involves the reaction of an alkyl halide with magnesium metal in an ether solvent. The reaction produces a Grignard reagent, which is then reacted with a sulfur-containing compound such as thioacetamide to form the desired compound. This method is relatively simple and cost-effective, and can be used to synthesize a variety of fluorinated organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one involves the introduction of a sulfanyl group onto the 2-position of the spirocyclic ring, followed by the addition of a ketone group onto the ethyl chain. The starting material for this synthesis is expected to be commercially available and can be easily obtained. The reaction steps involve the use of various reagents and catalysts to achieve the desired product.", "Starting Materials": [ "6-fluorospiro[3.3]heptane-2-methanol", "thionyl chloride", "sodium hydride", "ethyl acetate", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Conversion of 6-fluorospiro[3.3]heptane-2-methanol to 6-fluorospiro[3.3]heptan-2-yl chloride using thionyl chloride", "Reaction of 6-fluorospiro[3.3]heptan-2-yl chloride with sodium hydride to form 6-fluorospiro[3.3]heptan-2-yl thiol", "Addition of 1-bromoethane to 6-fluorospiro[3.3]heptan-2-yl thiol to form 1-({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethane", "Oxidation of 1-({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethane to 1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one using sodium borohydride and acetic acid", "Purification of the product using column chromatography", "Characterization of the product using various spectroscopic techniques" ] }

CAS RN

2715119-92-7

Product Name

1-[({6-fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one

Molecular Formula

C10H15FOS

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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